5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole
Description
Properties
IUPAC Name |
1H-indol-5-yl-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19(14-2-5-18-13(10-14)6-8-20-18)23-15-3-4-16(23)12-17(11-15)22-9-1-7-21-22/h1-2,5-10,15-17,20H,3-4,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYPAVWCHCQJTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC4=C(C=C3)NC=C4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory-scale preparations, with optimizations for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including its interactions with various biological targets.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s intended use .
Comparison with Similar Compounds
Structural and Functional Analog: 3-[3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile (BK72503)
Molecular Formula : C₁₈H₁₈N₄O
Key Features :
- Replaces the indole with a benzonitrile group.
- Maintains the pyrazole-azabicyclo[3.2.1]octane core.
Research Context : - Marketed as a research chemical (priced $523–$1,656 for 1–100 mg).
- The nitrile group may enhance metabolic stability compared to indole’s aromatic system, though it could reduce π-stacking interactions with hydrophobic enzyme pockets .
Clinical Candidate: Izencitinib (WHO List 83)
Molecular Formula : C₂₂H₂₆N₈
Key Features :
- Expands the scaffold with a naphthyridine-aminopyrazole substituent and a propanenitrile linker.
- Research Context:
- Targets kinase pathways, likely leveraging the pyrazole and bicyclic core for ATP-binding site interactions.
TRK Kinase Inhibitors: Pyrazolo[1,5-a]pyrimidine Derivatives
Example Compound : 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine
Key Features :
- Shares the pyrazole group but uses a pyrazolo[1,5-a]pyrimidine core instead of azabicyclo[3.2.1]octane.
- Fluorine substitutions enhance membrane permeability and target affinity.
Research Context : - Developed as TRK kinase inhibitors for cancer therapy, highlighting the pyrazole’s role in kinase inhibition .
Simplified Analog: 3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane Dihydrochloride
Molecular Formula : C₁₀H₁₇Cl₂N₃
Key Features :
- Lacks the carbonyl-linked aromatic group (indole/benzonitrile).
- Dihydrochloride salt improves solubility but sacrifices target-binding moieties.
Research Context : - Discontinued commercial availability, possibly due to reduced efficacy or formulation challenges .
Data Table: Structural and Commercial Comparison
Key Research Findings and SAR Insights
- Core Scaffold : The 8-azabicyclo[3.2.1]octane is critical for conformational restriction, enhancing binding to targets like kinases. Pyrazole substitution at the 3-position is conserved across analogs, suggesting its role in hydrogen bonding .
- Substituent Effects: Indole vs. Benzonitrile: Indole’s aromaticity may improve π-stacking in hydrophobic pockets, while benzonitrile’s electron-withdrawing properties could enhance metabolic stability .
- Therapeutic Potential: TRK inhibitors and izencitinib highlight the scaffold’s versatility in oncology, though the target compound’s indole group may offer unique selectivity profiles .
Biological Activity
5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a bicyclic azabicyclo[3.2.1]octane framework with a pyrazole and an indole moiety, which may contribute to its pharmacological properties.
Structural Characteristics
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 320.4 g/mol |
| CAS Number | 2310125-68-7 |
The presence of the carbonyl group enhances its reactivity and potential interactions with biological targets, making it a candidate for further pharmacological investigation.
Biological Activity
Research indicates that compounds featuring the azabicyclo[3.2.1]octane scaffold exhibit significant biological activities, primarily through their interactions with various biochemical pathways.
One of the primary mechanisms by which this compound exhibits biological activity is through the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA). Inhibition of NAAA is beneficial for managing inflammatory responses by preserving endogenous palmitoylethanolamide (PEA), which has anti-inflammatory properties. Studies have shown that derivatives of this compound can inhibit NAAA with low nanomolar potency, suggesting a promising therapeutic role in inflammation management .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
| Modification | Effect on Activity |
|---|---|
| Substitutions on the pyrazole | Can enhance or reduce potency |
| Alterations in the carbonyl | May affect binding affinity |
A detailed SAR study indicated that certain substitutions could lead to significant increases in inhibitory potency against NAAA, with some compounds showing IC values as low as 0.042 μM .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:
- NAAA Inhibition : In a study focused on pyrazole azabicyclo[3.2.1]octane derivatives, a lead compound demonstrated high selectivity and potency against NAAA, supporting its potential use in treating inflammatory conditions .
- Kappa Opioid Receptor Antagonism : Other azabicyclo derivatives have shown promise as selective antagonists at kappa opioid receptors, which are implicated in pain modulation and mood regulation .
Q & A
Q. What are the key synthetic routes for synthesizing 5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole?
The synthesis typically involves multi-step organic reactions, including:
- Amide coupling : Reacting the bicyclic amine core (8-azabicyclo[3.2.1]octane) with activated carbonyl derivatives of 1H-indole under conditions optimized for peptide bond formation.
- Functionalization of the pyrazole moiety : Introducing the pyrazole group via nucleophilic substitution or cycloaddition reactions, often requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ for cross-coupling steps .
- Purification : Chromatography (e.g., flash column or HPLC) is critical due to the compound’s polarity and potential side products .
Q. Which spectroscopic methods are most effective for structural characterization?
- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming the bicyclic framework, pyrazole substitution, and indole-carbonyl linkage. Nuclear Overhauser Effect (NOE) experiments can resolve stereochemical ambiguities .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for verifying the presence of labile groups like the amide bond .
- X-ray crystallography : Provides definitive proof of stereochemistry and molecular conformation, though crystallization may require co-crystallization agents due to structural flexibility .
Q. What are the primary challenges in purifying this compound, and how can they be addressed?
- Hydrophobicity : The bicyclic core and aromatic indole group increase hydrophobicity, leading to poor solubility in polar solvents. Use mixed-solvent systems (e.g., DCM:MeOH gradients) during chromatography .
- Byproduct formation : Residual coupling reagents or unreacted intermediates may co-elute. Preparative HPLC with a C18 column and acidic mobile phase (0.1% TFA) improves separation .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized for the bicyclic core?
- Chiral catalysts : Use enantiopure tert-butyl carbamate derivatives (e.g., (1R,5S)-configured precursors) during bicyclic ring formation. Rhodium-catalyzed asymmetric hydrogenation or organocatalytic methods can achieve >90% enantiomeric excess (ee) .
- Dynamic kinetic resolution : Employ conditions where racemization of intermediates is minimized, such as low-temperature (-78°C) lithiation for stereospecific functionalization .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response reevaluation : Test the compound across a broader concentration range (e.g., 0.1 nM–100 µM) to identify non-linear effects or off-target interactions at high doses .
- Target validation : Use CRISPR/Cas9 knockout models to confirm specificity for purported targets (e.g., NAAA enzyme inhibition) versus unrelated receptors .
- Meta-analysis : Cross-reference bioactivity data with structural analogs (e.g., chroman or oxolane derivatives) to identify substituents influencing potency .
Q. What in silico methods predict target interactions and pharmacokinetic properties?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., NAAA) or GPCRs, prioritizing hydrophobic interactions with the bicyclic core and hydrogen bonds with the carbonyl group .
- ADMET prediction : Tools like SwissADME assess logP (2.5–3.5), blood-brain barrier permeability (low), and CYP450 inhibition risks, guiding lead optimization .
Q. How can stereochemical integrity be maintained during derivatization?
- Protecting groups : Use tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to shield amines during functionalization of the indole or pyrazole moieties .
- Stereospecific reactions : Opt for Mitsunobu reactions or enzymatic catalysis (e.g., lipases) to preserve configuration during hydroxylation or esterification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
